Fozivudine tidoxil Fozivudine tidoxil Fozivudine tidoxil, also known as BM-211290; FZT; HDP-99.0002; HDP-990002; W-09726867, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection.
Brand Name: Vulcanchem
CAS No.: 141790-23-0
VCID: VC0528407
InChI: InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1
SMILES: CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC
Molecular Formula: C35H64N5O8PS
Molecular Weight: 745.9578

Fozivudine tidoxil

CAS No.: 141790-23-0

Inhibitors

VCID: VC0528407

Molecular Formula: C35H64N5O8PS

Molecular Weight: 745.9578

Purity: >98% (or refer to the Certificate of Analysis)

Fozivudine tidoxil - 141790-23-0

CAS No. 141790-23-0
Product Name Fozivudine tidoxil
Molecular Formula C35H64N5O8PS
Molecular Weight 745.9578
IUPAC Name [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate
Standard InChI InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1
Standard InChIKey IBHARWXWOCPXCR-VBWFMVIDSA-N
Isomeric SMILES CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC
SMILES CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC
Appearance Solid powder
Description Fozivudine tidoxil, also known as BM-211290; FZT; HDP-99.0002; HDP-990002; W-09726867, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (2,RS)-2-(decyloxy)-3-(dodecylthio)propyl hydrogen 3'-azido-3'-deoxy-5'-thymidylate
BM 21.1290
BM21.1290
fozivudine tidoxil
Reference 1: Miller MM, Fogle JE. Administration of Fozivudine tidoxil as a single-agent therapeutic during acute feline immunodeficiency virus infection does not alter chronic infection. Viruses. 2012 Jun;4(6):954-62. doi: 10.3390/v4060954. PubMed PMID: 22816034; PubMed Central PMCID: PMC3397356.
2: Fogle JE, Tompkins WA, Campbell B, Sumner D, Tompkins MB. Fozivudine tidoxil as single-agent therapy decreases plasma and cell-associated viremia during acute feline immunodeficiency virus infection. J Vet Intern Med. 2011 May-Jun;25(3):413-8. doi: 10.1111/j.1939-1676.2011.0699.x. PubMed PMID: 21457319; PubMed Central PMCID: PMC3785110.
3: Venhoff AC, Lebrecht D, Reuss FU, Heckl-Ostreicher B, Wehr R, Walker UA, Venhoff N. Mitochondrial DNA depletion in rat liver induced by fosalvudine tidoxil, a novel nucleoside reverse transcriptase inhibitor prodrug. Antimicrob Agents Chemother. 2009 Jul;53(7):2748-51. doi: 10.1128/AAC.00364-09. PubMed PMID: 19433557; PubMed Central PMCID: PMC2704664.
4: Fozivudine: BM 211290, fozivudine tidoxil, FZT, HDP 990002, W 09726867. Drugs R D. 2004;5(1):41-3. Review. PubMed PMID: 14725491.
5: Bogner JR, Roecken M, Herrmann DB, Boerner D, Kaufmann B, Gürtler L, Plewig G, Goebel FD. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial. Antivir Ther. 1997 Dec;2(4):257-64. PubMed PMID: 11327445.
6: Bogner JR, Boerner D, Mühlhöfer A, Thoma-Greber E, Herrmann DB, Hoegl L, Roecken M, Jost V, Goebel FD. Single dose, dose-escalating trial with fozivudine tidoxil (BM 21.1290). Antivir Ther. 1997 Dec;2(4):249-56. PubMed PMID: 11327444.
7: Girard PM, Pegram PS, Diquet B, Anderson R, Raffi F, Tubiana R, Sereni D, Boerner D. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy. J Acquir Immune Defic Syndr. 2000 Mar 1;23(3):227-35. PubMed PMID: 10839658.
PubChem Compound 64140
Last Modified Nov 11 2021
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